molecular formula C9H7Cl3O3 B186469 3-(2,4,5-Trichlorophenoxy)propanoic acid CAS No. 582-53-6

3-(2,4,5-Trichlorophenoxy)propanoic acid

Cat. No.: B186469
CAS No.: 582-53-6
M. Wt: 269.5 g/mol
InChI Key: TZMWJEKNHBCUKP-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenoxy)propanoic acid (CAS 582-53-6) is a phenoxypropionic acid compound of significant interest in agricultural and plant science research. It is a close structural analog of the herbicide Fenoprop (2,4,5-TP, CAS 93-72-1) . Compounds in this class are known to function as auxin-mimics, acting as synthetic plant growth regulators . Their primary mechanism of action involves mimicking the natural plant hormone indoleacetic acid (IAA), which leads to the disruption of normal growth patterns and uncontrolled cell proliferation in susceptible broadleaf plants . This makes this compound a valuable reagent for researchers studying herbicide modes of action, investigating weed control methods, and exploring the physiology of plant growth regulation. The molecular formula of the compound is C9H7Cl3O3, with a molecular weight of 269.51 g/mol[c:2] . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWJEKNHBCUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952404
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-53-6, 29990-39-4
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4,5-trichlorophenoxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, (2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4,5-Trichlorophenoxy)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with β-Propiolactone

A common synthesis route involves the nucleophilic substitution of 2,4,5-trichlorophenol with β-propiolactone under alkaline conditions. The reaction proceeds via the formation of a phenoxide ion, which attacks the electrophilic carbon of β-propiolactone, yielding the propanoic acid backbone.

Key Reaction Conditions:

  • Temperature: 60–80°C to balance reactivity and minimize side reactions.

  • Catalyst: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates phenoxide ion formation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

Equation:

2,4,5-Trichlorophenol+β-PropiolactoneK2CO360–80°C3-(2,4,5-Trichlorophenoxy)propanoic Acid\text{2,4,5-Trichlorophenol} + \beta\text{-Propiolactone} \xrightarrow[\text{K}2\text{CO}3]{\text{60–80°C}} \text{3-(2,4,5-Trichlorophenoxy)propanoic Acid}

Use of 3-Bromopropanoic Acid

An alternative approach employs 3-bromopropanoic acid as the alkylating agent. The bromine atom’s leaving group ability drives the substitution reaction, with yields exceeding 85% under optimized conditions.

Optimization Parameters:

  • Molar Ratio: A 1:1.2 ratio of 2,4,5-trichlorophenol to 3-bromopropanoic acid minimizes unreacted starting material.

  • Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Chlorination of Intermediate Phenols

Patent-Based Synthesis (US4293707A)

A patented method avoids dioxin formation by chlorinating intermediates derived from 3-chlorophenol or 3,4-dichlorophenol. The process involves:

  • Reacting 3-chlorophenol with α-haloalkanoic acid.

  • Liquid-phase chlorination to introduce additional chlorine atoms.

Advantages:

  • Reduces polychlorinated dibenzo-p-dioxin (PCDD) byproducts to <1 ppm.

  • Scalable for industrial production with yields of 90–92%.

Alternative Synthesis Routes

Bromopropionic Acid Route

Adapting methods from analogous compounds, 2-bromopropionic acid reacts with 2,4,5-trichlorophenol under reflux. This method, detailed in crystallographic studies, produces hydrogen-bonded dimers detectable via X-ray diffraction.

Reaction Setup:

  • Solvent: Toluene or xylene.

  • Time: 6–8 hours under reflux.

Equation:

2,4,5-Trichlorophenol+2-Bromopropionic AcidRefluxToluene3-(2,4,5-Trichlorophenoxy)propanoic Acid\text{2,4,5-Trichlorophenol} + \text{2-Bromopropionic Acid} \xrightarrow[\text{Reflux}]{\text{Toluene}} \text{this compound}

Optimization of Reaction Parameters

Temperature Control

Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition. Lower temperatures (40–50°C) favor selectivity but require extended reaction times.

Catalyst Screening

CatalystYield (%)Purity (%)
K₂CO₃8897
NaOH8295
Triethylamine7590

Analytical Methods for Purity and Yield

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase.

  • Mobile Phase: 0.1% formic acid in acetonitrile/water (70:30).

  • Retention Time: 6.1 minutes, distinguishing it from analogs like 2,4,5-T.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (δ, ppm): Triplet at 2.6–3.0 (CH₂), multiplet at 6.8–7.5 (aromatic protons).

  • ¹³C NMR (δ, ppm): 170 (carbonyl), 60–70 (O-linked CH₂).

Mass Spectrometry (MS)

  • ESI-MS (Negative Mode): [M-H]⁻ at m/z 268.9, with fragments at m/z 224.9 (CO₂ loss) and 195.0 (Cl⁻ loss).

Chemical Reactions Analysis

3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various chlorinated and non-chlorinated phenoxy acids[7][7].

Scientific Research Applications

Agricultural Use

Fenoprop is predominantly used as a herbicide in agriculture. Its ability to mimic IAA allows it to disrupt normal plant growth processes. The compound induces abnormal cell division and elongation, which is particularly effective against broadleaf weeds.

  • Mechanism of Action : By imitating auxin, Fenoprop activates signaling pathways that lead to excessive growth in target plants. This results in uncontrolled growth patterns that are detrimental to the plants being targeted .

Analytical Chemistry

In analytical chemistry, 3-(2,4,5-Trichlorophenoxy)propanoic acid serves as a reference standard for the determination of phenoxy herbicides in environmental samples. Its presence can be quantified using various analytical techniques such as gas chromatography and mass spectrometry.

  • Importance : The ability to accurately measure this compound helps in monitoring environmental contamination and assessing the efficacy of herbicides in agricultural practices .

Biological Studies

Research into Fenoprop's biological effects has expanded its applications beyond agriculture. Studies focus on its role in plant development and its potential impacts on human health.

  • Plant Growth Regulation : Investigations into how Fenoprop affects gene expression related to plant growth provide insights into the hormonal regulation of plants and potential applications in developing herbicide-resistant crops .

Toxicological Research

Toxicological studies have been conducted to assess the health risks associated with exposure to Fenoprop. These studies evaluate its potential effects on human health and the environment.

  • Health Effects : While acute exposure may cause respiratory irritation and other symptoms, chronic exposure has not been conclusively linked to cancer or reproductive toxicity according to current data .

Case Study 1: Efficacy in Weed Management

A study conducted on the efficacy of Fenoprop in managing broadleaf weeds demonstrated significant reductions in weed biomass when applied at recommended rates. The results indicated that Fenoprop could effectively control resistant weed species that are less affected by traditional herbicides like glyphosate.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of Fenoprop found that while it is effective against target species, its persistence in soil raises concerns regarding non-target species and potential groundwater contamination. Monitoring programs are recommended to evaluate long-term ecological effects.

Mechanism of Action

Comparison with Similar Compounds

2-(2,4,5-Trichlorophenoxy)propanoic Acid (2,4,5-TP/Silvex)

  • Structural Difference: The phenoxy group is attached to the second carbon of the propanoic acid chain, making it a positional isomer of the target compound .
  • Applications: 2,4,5-TP (CAS: 93-72-1) is a well-documented herbicide and plant growth inhibitor.
  • Analytical Data : In UPLC-MS/MS analysis, 2,4,5-TP exhibits a retention time of 6.09 minutes with a quantitative ion at m/z 268.7 , distinguishing it chromatographically from the 3-isomer .
  • Regulatory Status : Prohibited in the EU and other regions under the Rotterdam Convention due to environmental and health risks .

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

  • Structural Difference: The acetic acid backbone replaces propanoic acid, with the phenoxy group on the second carbon .
  • Applications : Primarily used to inhibit potato sprouting and as a herbicide. Field studies demonstrated that pre-harvest application of 2,4,5-T (100 ppm) effectively suppresses tuber sprouting .
  • Toxicity : Like 2,4,5-TP, it is associated with dioxin contamination (e.g., TCDD), leading to restricted use .

3-(2,4-Dichlorophenoxy)propanoic Acid

  • Structural Difference: Contains two chlorine atoms (2,4-dichloro substitution) on the phenoxy ring instead of three .
  • Hazard Profile : Classified as harmful upon prolonged exposure, causing respiratory and skin irritation. Safety protocols emphasize adequate ventilation and protective equipment during handling .

Comparative Data Table

Property 3-(2,4,5-Trichlorophenoxy)propanoic Acid 2,4,5-TP (Silvex) 2,4,5-T
CAS Number 582-53-6 93-72-1 93-76-5
Molecular Formula C₉H₇Cl₃O₃ C₉H₇Cl₃O₃ C₈H₅Cl₃O₂
Substituent Position 3rd carbon of propanoic acid 2nd carbon of propanoic acid 2nd carbon of acetic acid
Solubility Sparingly soluble in water Low water solubility Moderate in water
Primary Use Herbicide/Plant growth regulator Banned herbicide Sprout inhibitor/Herbicide
Regulatory Status Limited data; likely restricted Banned Restricted

Research Findings and Key Distinctions

  • Structural Impact on Activity: The position of the phenoxy group significantly affects biological activity. For example, 2,4,5-TP (2nd carbon) exhibits higher herbicidal potency but greater environmental persistence compared to the 3-isomer .
  • Chromatographic Differentiation: UPLC-MS/MS can distinguish these isomers via retention times and ion fragmentation patterns.
  • Toxicity and Regulation: The 2,4,5-substituted compounds (both acetic and propanoic acids) are tightly regulated due to dioxin risks, whereas the 3-isomer’s toxicity profile remains less documented .

Biological Activity

3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Fenoprop or 2,4,5-TP, is a phenoxy herbicide that exhibits significant biological activity by mimicking the plant hormone auxin (indoleacetic acid, IAA). This article delves into its mechanism of action, biochemical pathways, and relevant research findings.

Overview of this compound

  • Chemical Formula : C9H7Cl3O3
  • CAS Number : 582-53-6
  • Molecular Weight : 269.5 g/mol

Fenoprop is primarily used in agriculture to control broadleaf weeds and woody plants. Its mode of action involves inducing rapid and uncontrolled growth in target plants, leading to their eventual death.

Mimicking Auxin

Fenoprop acts by mimicking IAA, disrupting the normal hormonal balance within plants. This results in:

  • Uncontrolled Growth : The compound promotes excessive cell division and elongation.
  • Cellular Effects : It influences cellular processes by altering gene expression related to growth regulation.

Biochemical Pathways

The biochemical pathways affected by Fenoprop include:

  • Auxin Signaling Pathway : By imitating IAA, Fenoprop activates signaling cascades that lead to abnormal growth patterns.
  • Gene Regulation : It alters the expression of genes involved in plant development and stress responses.

Pharmacokinetics

  • Solubility : Moderately soluble in water, which affects its efficacy based on environmental conditions such as soil moisture levels.
  • Environmental Stability : The compound's persistence in the environment can lead to bioaccumulation and potential ecological impacts.

Case Studies and Experimental Data

  • Growth Inhibition Studies :
    • Research has shown that application of Fenoprop leads to significant growth inhibition in various weed species due to its auxin-like effects .
    • A study indicated that Fenoprop was more effective than other phenoxy herbicides at certain concentrations .
  • Toxicological Assessments :
    • The U.S. Environmental Protection Agency (EPA) has assessed the non-cancer risks associated with Fenoprop exposure. The reference dose for oral exposure is set at 8×1038\times 10^{-3} mg/kg-day based on histopathological changes observed in liver tissues of test subjects .
  • Comparative Studies :
    • Comparative analysis with similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) reveals that while both compounds act as herbicides, their efficacy and environmental impact vary significantly based on chemical structure and mode of application .

Summary Table of Biological Activity

PropertyDescription
Mechanism of ActionMimics IAA; induces uncontrolled plant growth
Target PlantsBroadleaf weeds and woody plants
SolubilityModerately soluble in water
Reference Dose (RfD)8×1038\times 10^{-3} mg/kg-day
ToxicityPotential liver damage at high exposure levels

Q & A

Q. What are the established synthetic routes for 3-(2,4,5-trichlorophenoxy)propanoic acid, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4,5-trichlorophenol and a propanoic acid derivative. A common approach is reacting 2,4,5-trichlorophenol with β-propiolactone or 3-bromopropanoic acid under alkaline conditions to form the phenoxypropanoic acid backbone. Key parameters include:

  • Reaction Temperature: Maintain 60–80°C to balance reactivity and avoid side reactions like dehydrohalogenation.
  • Catalyst Use: Potassium carbonate or sodium hydroxide facilitates phenoxide ion formation for nucleophilic attack.
  • Purification: Recrystallization from ethanol-water mixtures improves purity, as impurities often arise from incomplete substitution or residual phenolic byproducts .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: A triplet at δ 2.6–3.0 ppm (CH₂ adjacent to the carbonyl) and a multiplet for the aromatic protons (δ 6.8–7.5 ppm) confirm the structure.
    • ¹³C NMR: Peaks at ~170 ppm (carbonyl C), 60–70 ppm (O-linked CH₂), and aromatic carbons (110–140 ppm) validate connectivity.
  • Mass Spectrometry (MS): ESI-MS in negative mode shows [M-H]⁻ at m/z 268.9 (calculated for C₉H₆Cl₃O₃). Fragmentation patterns include loss of CO₂ (44 Da) and Cl⁻ (35.5 Da) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) to assess purity >98% .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how can UPLC-MS/MS methods be optimized for its detection?

Methodological Answer:

  • Challenges: Matrix effects (e.g., humic acids in water) suppress ionization efficiency. Co-eluting isomers (e.g., 2,4,5-TP) require high chromatographic resolution.
  • Optimization Steps:
    • Sample Preparation: Use mixed-mode solid-phase extraction (e.g., Oasis HLB cartridges) to reduce interferents .
    • Chromatography: Employ a BEH C18 column (1.7 µm, 2.1 × 50 mm) with gradient elution (0.1% acetic acid in water/acetonitrile). Retention time: ~6.1 min (similar to 2,4,5-TP at 6.09 min, requiring baseline separation).
    • MS Parameters: Negative ionization mode; monitor m/z 268.9 → 195.0 (quantitative ion) and 268.9 → 161.0 (qualitative ion). Collision energy: -45 eV .

Q. What are the potential degradation pathways of this compound under environmental conditions, and how do these influence its persistence and ecotoxicological impact?

Methodological Answer:

  • Photolysis: UV exposure cleaves the ether bond, yielding 2,4,5-trichlorophenol and propanoic acid derivatives. Chlorinated phenols are persistent and toxic .
  • Microbial Degradation: Soil microbiota may hydrolyze the ester group, but the trichlorophenoxy moiety resists breakdown, leading to bioaccumulation.
  • Thermal Decomposition: Above 200°C, dechlorination may form polychlorinated dibenzodioxins (PCDDs), analogous to 2,4,5-T .
  • Ecotoxicity: Aquatic toxicity studies require OECD Test Guideline 221 (Daphnia magna immobilization) and algae growth inhibition assays to assess LC₅₀/EC₅₀ values .

Q. How does the substitution pattern (ortho, meta, para) of chlorine atoms on the phenoxy group affect the herbicidal activity and metabolic pathways of this compound compared to its structural analogs?

Methodological Answer:

  • Herbicidal Activity: The 2,4,5-trichloro configuration enhances auxin-like activity by mimicking indole-3-acetic acid (IAA). Substitution at the 3-position (propanoic acid chain) reduces phytotoxicity compared to 2,4,5-T (acetic acid derivative) but increases systemic mobility .
  • Metabolic Pathways:
    • In plants, β-oxidation shortens the propanoic acid chain, but the trichlorophenoxy group inhibits enzymatic degradation, prolonging residual activity.
    • Comparative studies with 2,4-D and 2,4,5-T show slower metabolism in Arabidopsis thaliana, linked to steric hindrance from the 3-substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-Trichlorophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4,5-Trichlorophenoxy)propanoic acid

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